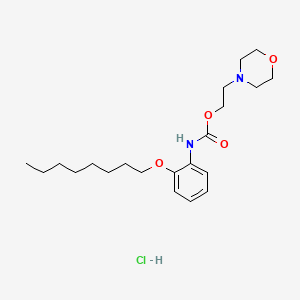
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C21H34N2O4·HCl . This compound is known for its unique structure, which includes an octyloxyphenyl group and a morpholinyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 2-(octyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines and alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-piperidinyl)ethyl ester
- Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-pyrrolidinyl)ethyl ester
Uniqueness
Compared to similar compounds, Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its morpholinyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
112923-03-2 |
|---|---|
Molecular Formula |
C21H35ClN2O4 |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O4.ClH/c1-2-3-4-5-6-9-15-26-20-11-8-7-10-19(20)22-21(24)27-18-14-23-12-16-25-17-13-23;/h7-8,10-11H,2-6,9,12-18H2,1H3,(H,22,24);1H |
InChI Key |
MNPQVGHBNDNWJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















